molecular formula C11H10F2O3 B1428480 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-74-7

1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1428480
M. Wt: 228.19 g/mol
InChI Key: CUZYHUOHWRRRBN-UHFFFAOYSA-N
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Description

1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound with the molecular formula C11H10F2O3 and a molecular weight of 228.19 g/mol . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is defined by its molecular formula, C11H10F2O3 . The specific arrangement of atoms and bonds in the molecule can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can be determined through various experimental methods . These properties may include its melting point, boiling point, solubility in various solvents, and stability under different conditions.

Scientific Research Applications

Synthesis and Chemical Reactivity

1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone serves as a precursor molecule in various synthetic pathways, including the synthesis of heterocyclic compounds and polymers. For instance, it is utilized in the synthesis of trioxane/dioxolane copolymers, which have been explored for their unique physical properties and applications in materials science. This molecule's reactivity has been pivotal in creating compounds with potential for further chemical modifications and applications in different biological and material science fields (Cherdron, 1972).

Biological Activity and Applications

In biological research, derivatives of 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone have been studied for their potential biological activities. Although the compound itself may not be directly used in drug formulations, its derivatives and related compounds are of interest for their pharmacological properties. Research into related fluorinated compounds has shown diverse biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties, highlighting the potential utility of these molecules in developing new therapeutic agents. Studies have particularly focused on understanding the mechanisms through which these compounds exhibit their effects, aiming to leverage their unique chemical properties for therapeutic benefit (Liu et al., 2013).

Environmental and Green Chemistry Applications

The environmental impact and remediation potential of fluorinated compounds, including derivatives similar to 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, have been subjects of considerable research. Investigations into the biodegradation of polyfluoroalkyl chemicals have highlighted the challenges and opportunities in managing the environmental footprint of such substances. This research informs strategies for the safe production, use, and disposal of fluorinated compounds, contributing to the development of more sustainable practices in chemistry and material science (He et al., 2021).

properties

IUPAC Name

1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-8-3-1-2-7(11(8)13)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZYHUOHWRRRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203491
Record name Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

CAS RN

1263365-74-7
Record name Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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